N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]-3-nitro-N-propan-2-ylbenzamide
Overview
Description
N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]-3-nitro-N-propan-2-ylbenzamide is a complex organic compound that belongs to the quinoline family This compound is characterized by its unique structure, which includes a quinoline core, a nitro group, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]-3-nitro-N-propan-2-ylbenzamide typically involves multi-step organic reactions. One common method starts with the preparation of the quinoline core, which can be synthesized through the Skraup synthesis or Friedländer synthesis. The quinoline derivative is then functionalized with a nitro group and a benzamide moiety through nitration and amidation reactions, respectively.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities.
Chemical Reactions Analysis
Types of Reactions
N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]-3-nitro-N-propan-2-ylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: The benzamide moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Catalysts such as palladium on carbon (Pd/C) are used for hydrogenation.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted benzamides.
Scientific Research Applications
N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]-3-nitro-N-propan-2-ylbenzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic properties in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]-3-nitro-N-propan-2-ylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The nitro group plays a crucial role in its bioactivity, potentially undergoing bioreduction to form reactive intermediates that interact with cellular components.
Comparison with Similar Compounds
Similar Compounds
- N-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]-N-propan-2-yl-2-furancarboxamide
- 4-Hydroxy-2-quinolones
- Quinolinyl-pyrazoles
Uniqueness
N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]-3-nitro-N-propan-2-ylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications.
Properties
IUPAC Name |
N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]-3-nitro-N-propan-2-ylbenzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4/c1-13(2)23(21(26)15-5-4-6-18(11-15)24(27)28)12-17-10-16-9-14(3)7-8-19(16)22-20(17)25/h4-11,13H,12H2,1-3H3,(H,22,25) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIKLPBRBIBIMMY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)C(=C2)CN(C(C)C)C(=O)C3=CC(=CC=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801319987 | |
Record name | N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]-3-nitro-N-propan-2-ylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801319987 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
379.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
2.6 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26658756 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
714253-11-9 | |
Record name | N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]-3-nitro-N-propan-2-ylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801319987 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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